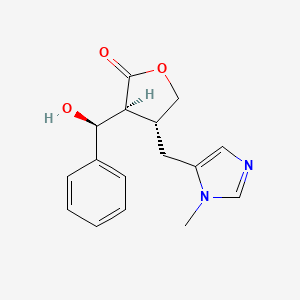

(3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

Description

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 |

InChI Key |

DZOVBAVEJYPSLL-AEGPPILISA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Chiral Lactone Formation via Chiral Intermediates and Ring Closure

One common approach to prepare optically pure dihydrofuran-2(3H)-ones involves starting from chiral precursors such as substituted cyclohexenoic acids or chiral epichlorohydrins. These intermediates undergo reduction, oxidation, and ring-closure steps to form the lactone ring with the desired stereochemistry.

- For example, a chiral substituted cyclohexenoic acid can be converted into the lactone by selective reduction and oxidation steps, followed by electrolysis or chemical ring closure. However, this method can be costly and less suitable for large-scale production due to the use of specialized chiral intermediates and electrochemical steps.

Use of Readily Available Starting Materials and Grignard Reactions

Another reported method uses commercially available diphenyl malonate and (R)-epichlorohydrin as starting materials. The synthesis proceeds through:

- Formation of a chiral intermediate via ring closure.

- Introduction of the hydroxy(phenyl)methyl group by a Grignard reaction.

- Decarboxylation to yield the chiral lactone.

This method requires high temperatures (above 130 °C) for decarboxylation, which risks racemization and affects product purity. The reaction time is also relatively long.

Condensation, Substitution, Reduction, and Hydrolysis Using Chiral Auxiliaries

A more recent and industrially promising method involves:

- Starting from valeryl chloride, chiral oxazolinone, and tert-butyl 2-bromoacetate.

- Performing condensation, substitution, reduction, and hydrolysis steps.

- Purifying intermediates by column chromatography.

This route offers high enantioselectivity and yields but involves costly and cumbersome purification steps.

Novel Economical Process for Optically Pure Lactones

A patented process improves on previous methods by:

- Using easily available starting materials.

- Achieving high reaction yields.

- Recycling by-products.

- Simplifying operations.

- Maintaining good enantioselectivity.

The process involves:

- Preparation of optically pure (R)-3-(hydroxymethyl)hexonitrile intermediate.

- Cyano group hydrolysis and lactonization under acidic or basic conditions to form the optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Reaction conditions include:

- Alkylation in tetrahydrofuran or 2-methyltetrahydrofuran at -80 to 20 °C.

- Reduction in water/tetrahydrofuran or water/alcohol mixtures at 0 to 100 °C.

- Cyano hydrolysis at 70 to 100 °C.

This method is particularly suitable for preparing optically pure lactones with high enantiomeric excess and industrial scalability.

For the target compound, the preparation must also incorporate:

- Installation of the (S)-hydroxy(phenyl)methyl group at C-3, which can be introduced via stereoselective addition of a phenyl-substituted organometallic reagent to a suitable lactone or lactol intermediate.

- Attachment of the (1-methyl-1H-imidazol-5-yl)methyl substituent at C-4, which may be achieved by nucleophilic substitution or alkylation reactions on a lactone precursor bearing a leaving group at C-4.

| Method Type | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Chiral cyclohexenoic acid route | Chiral substituted cyclohexenoic acid | Reduction, oxidation, electrolysis | High stereoselectivity | Costly, not suitable for scale |

| Diphenyl malonate + epichlorohydrin | Diphenyl malonate, (R)-epichlorohydrin | Ring closure, Grignard, decarboxylation | Readily available materials | High temp, racemization risk |

| Chiral oxazolinone route | Valeryl chloride, chiral oxazolinone | Condensation, substitution, reduction, hydrolysis | High yield, good enantioselectivity | Expensive purification |

| Novel economical process | Various simple starting materials | Alkylation, reduction, cyano hydrolysis, lactonization | Simple, high yield, recyclable by-products | Specific to (R)-4-n-propyl lactone |

- The novel economical process described in patent literature demonstrates feasibility for industrial-scale synthesis with good enantioselectivity and operational simplicity.

- Maintaining stereochemical purity is critical, as racemization during high-temperature steps can reduce biological activity.

- The choice of solvents (tetrahydrofuran, methanol, ethanol, water mixtures) and temperature control are essential for optimizing yields and purity.

- The synthetic routes are adaptable to introduce the hydroxyphenyl and imidazolyl substituents through selective functional group transformations.

The preparation of (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one involves sophisticated stereoselective synthesis strategies centered on chiral lactone formation and selective functionalization. Among the methods, recent advances provide more economical and scalable routes with high enantioselectivity, suitable for industrial application. Careful control of reaction conditions and purification steps ensures the production of this complex molecule with the desired stereochemical and functional integrity.

Chemical Reactions Analysis

Types of Reactions: Isopilosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving isopilosine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from the reactions of isopilosine depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted isopilosine derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of similar chiral compounds in the treatment of diabetes. For instance, compounds with structural similarities have been synthesized and evaluated for their inhibitory effects on key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These studies demonstrate that stereopure compounds can exhibit significant antidiabetic activity, suggesting that (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one may also possess similar properties .

Anticancer Potential

The compound's structural characteristics may also lend themselves to anticancer applications. Compounds that share similar frameworks have shown promising results in inhibiting tumor cell growth in vitro. For example, related molecules have been tested against various cancer cell lines and demonstrated significant cytotoxicity. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation .

Mechanistic Insights

The mechanisms by which (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one exerts its effects are likely multifaceted:

- Enzyme Inhibition : The imidazole group may facilitate binding to active sites of enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could interact with specific receptors, modulating signaling pathways relevant to diabetes and cancer.

- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which may contribute to their therapeutic efficacy by reducing oxidative stress in cells.

Synthesis and Evaluation

In a recent study focusing on the synthesis of chiral drug candidates, researchers successfully developed a series of compounds that included derivatives of dihydrofuranones. These compounds were evaluated for their biological activities against various targets related to diabetes and cancer. The findings indicated that structural modifications significantly influenced the potency and selectivity of these compounds .

Clinical Relevance

While (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one has not yet entered clinical trials, its potential as a lead compound for further development is supported by its structural analogs showing promising preclinical results.

Mechanism of Action

The mechanism of action of isopilosine involves its interaction with specific molecular targets and pathways. Isopilosine acts as a peripheral stimulant of the parasympathetic nervous system, similar to pilocarpine . It binds to muscarinic receptors, leading to increased secretion of sweat and tears. Additionally, isopilosine has been shown to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, disrupting the parasite’s ability to synthesize essential sterols .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Features of Analogs

Key Observations :

- The (3S,4R) configuration contrasts with the (3S,4S) in ’s compound , likely altering spatial orientation and intermolecular interactions (e.g., crystallization behavior).

Key Observations :

- Compound 23’s synthesis achieves high yield (80%) via straightforward condensation , whereas the target compound’s stereochemical complexity may necessitate advanced methods (e.g., chiral auxiliaries or enzymatic resolution).

- The 1-methylimidazole group in the target compound could require regioselective alkylation, contrasting with the imidazolone formation in Compound 23.

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data

Key Observations :

- The target compound’s C=O stretch (IR) would align with typical dihydrofuranones (~1720–1740 cm⁻¹), similar to Compound 23 .

- ¹H-NMR signals for the target’s hydroxy and imidazole groups would differ markedly from Compound 23’s diphenyl and NH resonances.

Biological Activity

The compound known as (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one is a chiral molecule of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antioxidant, and antidiabetic activities, supported by various case studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

1. Anti-inflammatory Activity

Research has indicated that derivatives of dihydrofuran compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain furan derivatives can inhibit the production of inflammatory mediators in vitro. The anti-inflammatory activity of (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one may stem from its ability to modulate the cyclooxygenase (COX) pathways.

Table 1: Anti-inflammatory Activity Comparison

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. The results suggest that it possesses notable antioxidant properties comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Results

3. Antidiabetic Activity

Recent studies have explored the antidiabetic effects of the compound, focusing on its inhibitory action against key enzymes such as α-glucosidase and α-amylase. The compound demonstrated promising results in lowering blood glucose levels in vitro.

Table 3: Antidiabetic Activity

Case Study 1: Anti-inflammatory Effects

In a study conducted on carrageenan-induced paw edema in rats, the administration of the test compound resulted in a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Evaluation

A comparative study using various furan derivatives highlighted that the test compound exhibited a higher percentage of radical scavenging activity than several known antioxidants, suggesting its utility in oxidative stress-related conditions.

Case Study 3: Antidiabetic Mechanism

Molecular docking studies revealed that (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one binds effectively to the active sites of α-glucosidase and α-amylase, which supports its role as a multitarget antidiabetic agent.

Q & A

Basic: What synthetic strategies are employed to construct the dihydrofuran-2(3H)-one core, and how do reaction conditions affect stereochemical outcomes?

Methodological Answer:

The dihydrofuran-2(3H)-one (γ-lactone) core is typically synthesized via cyclization of γ-hydroxy acids or esters under acidic or enzymatic conditions. For example, chemoenzymatic approaches using lipases or esterases can achieve high stereoselectivity under mild conditions, as demonstrated in the synthesis of structurally related dihydrofuranones . Chemical methods often involve harsh conditions (e.g., HCl in THF) for cyclization, which may lead to racemization if chiral centers are present . Stereochemical outcomes depend on the choice of catalysts (e.g., chiral amines like Koga amine) and protecting groups, which stabilize intermediates and direct facial selectivity during ring closure .

Basic: Which analytical techniques are critical for confirming stereochemistry and enantiomeric purity?

Methodological Answer:

- NMR Spectroscopy: and NMR can identify diastereomers via coupling constants (e.g., -values for vicinal protons) and chemical shift differences. For example, the (3S,4R) configuration in similar lactones shows distinct splitting patterns in the NMR .

- Chiral HPLC/GC-MS: These separate enantiomers using chiral stationary phases. Enantiomeric excess (ee) is quantified by comparing peak areas of resolved stereoisomers, as demonstrated in asymmetric syntheses achieving 68–71% ee .

- X-ray Crystallography: Absolute configuration is confirmed via single-crystal analysis, as seen in structurally related imidazole-containing compounds .

Advanced: How can computational methods like DFT predict stability and reactivity, and what experimental validations are required?

Methodological Answer:

Density Functional Theory (DFT) calculates energy minima for stereoisomers and transition states, predicting thermodynamic stability and reaction pathways. For example, DFT studies on dihydrofuranones correlate calculated dipole moments and orbital energies with experimental NMR and IR data . Validation requires:

- Spectroscopic Consistency: Match computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data.

- Crystallographic Validation: Compare DFT-optimized geometries with X-ray structures to confirm bond lengths and angles .

Advanced: What strategies optimize enantiomeric excess in asymmetric syntheses of this compound?

Methodological Answer:

- Chiral Auxiliaries: Use of (R)- or (S)-Koga amine directs stereochemistry during aldol-like additions, achieving up to 7:1 enantiomeric ratios .

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) selectively esterify intermediates, preserving chirality under mild conditions .

- Solvent/Additive Screening: Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, while additives like Mg(OTf) stabilize transition states .

Basic: How do the hydroxy(phenyl)methyl and 1-methylimidazole substituents influence physicochemical properties?

Methodological Answer:

- Hydroxy(phenyl)methyl Group: Increases lipophilicity (logP) and introduces hydrogen-bonding capacity, affecting solubility and crystallinity. Similar substituents in pilocarpine analogs enhance stability against hydrolysis .

- 1-Methylimidazole Moiety: Enhances basicity (pKa ~6.5–7.0) and potential for π-π stacking or metal coordination, which may influence biological activity or crystallization behavior .

Advanced: What structural analogs suggest potential biological targets for this compound?

Methodological Answer:

The 1-methylimidazole group is a hallmark of bioactive molecules (e.g., pilocarpine, a muscarinic agonist). Structural analogs with similar γ-lactone cores exhibit activity as enzyme inhibitors (e.g., lipoxygenase) or receptor ligands . Target identification strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.